N-(Azide-PEG3)-N'-(PEG4-acid)-Cy5

Bioconjugation PEGylation Click Chemistry

Researchers requiring precise bioconjugation often encounter Cy5 reagents lacking orthogonal functionality-either an azide for click chemistry or a carboxylic acid for amine coupling, but not both. N-(Azide-PEG3)-N'-(PEG4-acid)-Cy5 (CAS 2107273-42-5) resolves this by integrating both reactive handles in a single heterobifunctional fluorophore. - Orthogonal chemistry: terminal azide enables CuAAC or SPAAC click reactions; carboxylic acid (EDC/NHS-activatable) forms stable amide bonds with primary amines. - PEG4 linker (~14-16 Å) reduces non-specific binding and steric hindrance versus shorter PEG variants, improving conjugate solubility and in vivo contrast. - Cy5 core (λex/λem ~649/667 nm) provides far-red fluorescence with high extinction coefficient (170,000 M⁻¹cm⁻¹) for sensitive detection.

Molecular Formula C44H62ClN5O9
Molecular Weight 840.4 g/mol
Cat. No. B12290908
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(Azide-PEG3)-N'-(PEG4-acid)-Cy5
Molecular FormulaC44H62ClN5O9
Molecular Weight840.4 g/mol
Structural Identifiers
SMILESCC1(C2=CC=CC=C2[N+](=C1C=CC=CC=C3C(C4=CC=CC=C4N3CCOCCOCCOCCN=[N+]=[N-])(C)C)CCOCCOCCOCCOCCC(=O)O)C.[Cl-]
InChIInChI=1S/C44H61N5O9.ClH/c1-43(2)36-12-8-10-14-38(36)48(20-24-54-28-32-57-31-27-53-23-19-46-47-45)40(43)16-6-5-7-17-41-44(3,4)37-13-9-11-15-39(37)49(41)21-25-55-29-33-58-35-34-56-30-26-52-22-18-42(50)51;/h5-17H,18-35H2,1-4H3;1H
InChIKeyUKACGQMFZSBZHG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[2-[2-[2-[2-[2-[(1E,3E,5Z)-5-[1-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethylindol-1-ium-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid;chloride: Key Identity and Functional Profile for Procurement


The compound 3-[2-[2-[2-[2-[2-[(1E,3E,5Z)-5-[1-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethylindol-1-ium-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid;chloride (molecular formula C44H62ClN5O9, molecular weight 840.4 g/mol) is an unsymmetrical, non-sulfonated heptamethine indocyanine (Cy7-class) near-infrared (NIR) fluorescent dye. It is structurally characterized by a single terminal carboxylic acid moiety, a terminal azido group, and a tetraethylene glycol (PEG4) linker arm. The compound serves as a heterobifunctional labeling reagent, enabling both copper-catalyzed (CuAAC) or strain-promoted (SPAAC) click chemistry via the azido group and covalent amide bond formation with primary amines via the carboxylic acid group upon activation [1].

Why 3-[2-[2-[2-[2-[2-[(1E,3E,5Z)-5-[1-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethylindol-1-ium-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid;chloride Cannot Be Replaced by Other Cyanine Azides


Direct substitution with generic "Cy7-azide" or "Cy7-carboxylic acid" reagents is technically invalid for the precise bioconjugation applications this compound enables. Most commercially available Cy7-azide reagents either lack a terminal carboxylic acid handle entirely or possess symmetrical dual-azide architectures (e.g., N,N'-bis-(azide-PEG3)-Cy5/Cy7), which preclude orthogonal dual-labeling strategies . Conversely, common Cy7-carboxylic acid reagents lack the clickable azido moiety, limiting conjugation chemistry to amine-reactive pathways only. Furthermore, variations in the PEG linker length between the fluorophore core and the reactive terminal groups significantly modulate aqueous solubility, non-specific binding profiles, and hydrodynamic radius of the resultant labeled conjugate—parameters critical for reproducible in vivo pharmacokinetics and imaging contrast .

Quantitative Differentiation Guide: 3-[2-[2-[2-[2-[2-[(1E,3E,5Z)-5-[1-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethylindol-1-ium-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid;chloride


PEG Linker Length and Architecture: Impact on Aqueous Solubility and Bioconjugation Efficiency

The target compound incorporates a specific tetraethylene glycol (PEG4) linker on one indolenine nitrogen and a distinct carboxylic acid-terminated PEG linker on the opposite nitrogen, providing an amphiphilic balance. Direct cross-study comparison with N,N'-bis-(azide-PEG3)-Cy5, which contains two symmetrical triethylene glycol (PEG3) linkers terminated by azides , indicates that the target compound's unsymmetrical PEG4 architecture, with one longer hydrophilic PEG4 arm and a carboxylic acid, yields superior aqueous solubility for non-sulfonated cyanines. Hydrophilic PEG spacers increase aqueous solubility, with longer PEG chains providing greater hydration and reduced dye aggregation in aqueous labeling buffers .

Bioconjugation PEGylation Click Chemistry Fluorescent Probes

Fluorescence Quantum Yield Advantage of the Heptamethine Cyanine Core Over Indocyanine Green (ICG)

The heptamethine cyanine core (Cy7-class) underlying this compound exhibits a significantly higher fluorescence quantum yield compared to the clinically used near-infrared dye Indocyanine Green (ICG). Sulfo-Cyanine7.5 azide, a water-soluble analog sharing the same heptamethine chromophore, demonstrates fluorescence quantum yield that is significantly higher than that of Indocyanine Green (ICG) . While the non-sulfonated target compound may have a lower absolute quantum yield than its sulfonated counterpart due to aggregation in aqueous media, the intrinsic brightness of the Cy7 chromophore remains substantially greater than that of ICG.

Near-Infrared Imaging Fluorescence Quantum Yield In Vivo Imaging Cyanine Dyes

pH Insensitivity: Stable Fluorescence Output Across Broad Physiological and Buffer Ranges

Cy7 Azide (the core fluorophore class to which the target compound belongs) exhibits fluorescence emission that is pH insensitive from pH 4 to pH 10 . This contrasts with several widely used xanthene-based NIR dyes (e.g., certain rhodamine and fluorescein derivatives), which show marked fluorescence intensity reduction at acidic pH values typical of endosomal/lysosomal compartments or certain buffer formulations.

Fluorescence Stability Bioorthogonal Chemistry Click Chemistry pH Insensitivity

Deep Tissue Penetration: Near-Infrared Excitation/Emission in the 750–800 nm Optical Window

The target compound's heptamethine cyanine core positions its excitation/emission maxima in the near-infrared window I region (approximately 750–800 nm). Cyanine7 dyes exhibit excitation around 750 nm and emission around 770–780 nm , a spectral region where biological tissue exhibits minimal absorption and autofluorescence. This contrasts with shorter-wavelength cyanine dyes (e.g., Cy3, Cy5) and visible-spectrum fluorophores (e.g., FITC, Texas Red) that experience substantially greater photon attenuation and tissue background interference.

In Vivo Imaging NIR Fluorescence Deep Tissue Imaging Optical Window

Recommended Application Scenarios for 3-[2-[2-[2-[2-[2-[(1E,3E,5Z)-5-[1-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethylindol-1-ium-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid;chloride


Orthogonal Dual-Labeling of Amine-Functionalized Biomolecules via Sequential Click Chemistry and Amide Conjugation

This compound is optimally deployed for heterobifunctional labeling strategies requiring both a bioorthogonal handle and an amine-reactive moiety. The terminal azido group enables copper-catalyzed or strain-promoted click chemistry conjugation to alkyne- or cyclooctyne-modified partners . Concurrently, the terminal carboxylic acid can be activated (e.g., with EDC/NHS) to form stable amide bonds with primary amine-containing biomolecules. This orthogonal dual-labeling capability is absent in symmetric dual-azide Cy7 reagents (e.g., N,N'-bis-(azide-PEG3)-Cy5/Cy7) [1] and in simple Cy7-carboxylic acid reagents lacking the clickable azide, making this compound uniquely suited for constructing multifunctional NIR probes for targeted in vivo imaging and theranostic applications.

In Vivo Near-Infrared Fluorescence Imaging and Biodistribution Studies in Small Animal Models

The heptamethine cyanine core (Cy7-class) of this compound provides excitation/emission maxima in the NIR window I region (~750/775 nm) [1], enabling deep tissue photon penetration and minimal background autofluorescence compared to visible-spectrum fluorophores . This spectral advantage is critical for non-invasive whole-animal fluorescence imaging, longitudinal tracking of labeled biomolecules, and quantitative biodistribution studies. Procurement decisions for in vivo imaging workflows should prioritize Cy7-class dyes over Cy5- or Cy3-class reagents when maximum tissue penetration depth and signal-to-noise ratio are required. The PEG4 linker further reduces non-specific tissue adsorption relative to non-PEGylated Cy7 analogs, improving target-to-background contrast.

Click Chemistry-Based Conjugation to Alkyne-Modified Oligonucleotides, Peptides, and Metabolic Probes

The terminal azido group enables highly specific, bioorthogonal conjugation to alkyne-functionalized biomolecules via CuAAC or SPAAC click chemistry [1]. This application scenario is particularly valuable for post-synthetic modification of alkyne-labeled oligonucleotides, labeling of metabolically incorporated alkyne-bearing sugars or amino acids (e.g., AHA, HPG), and site-specific conjugation to alkyne-engineered proteins. The pH insensitivity of the Cy7 fluorophore (stable fluorescence from pH 4 to 10) ensures reliable signal quantification across the varied buffer conditions encountered during click reactions, purification, and subsequent imaging or analysis steps.

Construction of FRET and Multimodal Imaging Probes Requiring Defined Spacing via PEG4 Linker

The tetraethylene glycol (PEG4) linker arm provides a defined, flexible spacer of approximately 14–16 Å between the Cy7 fluorophore core and the conjugated biomolecule. This specific spacing is critical for minimizing steric hindrance in FRET (Förster Resonance Energy Transfer) pair design and for maintaining optimal distance between fluorophore and targeting moiety in molecular imaging probes. Compared to shorter PEG linkers (e.g., PEG2 or PEG3 variants) or direct conjugation without a PEG spacer, the PEG4 architecture reduces fluorophore self-quenching and non-specific hydrophobic interactions while preserving rapid bioconjugation kinetics. Procurement specifications requiring precise fluorophore-target separation should prioritize this PEG4-containing compound over Cy7-azide reagents with shorter or absent PEG linkers.

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